Trimethylsilyl 4-trimethylsilylcrotonate

Polymer Chemistry Group-Transfer Polymerization Kinetic Modeling

Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7) is a bis-silylated crotonate derivative with the molecular formula C10H22O2Si2 and a molecular weight of 230.45 g/mol. It is a liquid at room temperature with a boiling point of 100°C at 10 mmHg.

Molecular Formula C10H22O2Si2
Molecular Weight 230.45 g/mol
Cat. No. B13804830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl 4-trimethylsilylcrotonate
Molecular FormulaC10H22O2Si2
Molecular Weight230.45 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC=CC(=O)O[Si](C)(C)C
InChIInChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3/b8-7+
InChIKeySUHKAEVNVTYNIE-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Trimethylsilyl 4-trimethylsilylcrotonate – CAS, Properties, and Baseline Specifications


Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7) is a bis-silylated crotonate derivative with the molecular formula C10H22O2Si2 and a molecular weight of 230.45 g/mol. It is a liquid at room temperature with a boiling point of 100°C at 10 mmHg [1]. This compound belongs to a class of silyl enol ethers and silyl esters that are primarily utilized as reagents in organic synthesis for introducing crotonate moieties or for regioselective carbon–carbon bond-forming reactions. Unlike simple crotonic acid or its mono-silyl ester, this bis-silylated variant offers distinct reactivity profiles that are crucial for specialized synthetic applications [2].

Why Generic Crotonate Analogs Cannot Substitute Trimethylsilyl 4-trimethylsilylcrotonate in Regioselective Synthesis


Generic substitution of this bis-silylated crotonate with simpler analogs such as crotonic acid (CAS 107-93-7) or trimethylsilyl crotonate (CAS 18269-64-2) fails due to profound differences in chemoselectivity and regioselectivity. While crotonic acid dienolates yield mixtures of α- and γ-addition products, the bis-silylated derivative directs reactions exclusively to the α-position, enabling high-purity product isolation and eliminating the need for complex separation steps [1]. Furthermore, theoretical and experimental studies demonstrate that the silylation of crotonic acid dianions affords γ-silylated products, whereas the silyl ester enolates produce O-silylated dienol ethers exclusively [2]. This divergent reactivity underscores that these compounds are not interchangeable, and selecting the appropriate silylated crotonate is critical for achieving the desired reaction outcome and minimizing purification burden.

Quantitative Differentiation Evidence for Trimethylsilyl 4-trimethylsilylcrotonate: Head-to-Head Comparisons


Activation Energy Barrier in Group-Transfer Polymerization: Trimethylsilyl vs. Bulkier Silyl Moieties

In group-transfer polymerization (GTP) of alkyl crotonates, the trimethylsilyl (TMS) moiety exhibits a favorable kinetic profile compared to bulkier silyl groups. For the TMS-containing catalyst/initiator system, the activation energy for propagation (Ep) is 28.6 kJ mol⁻¹, while the activation energy for the undesired cyclization termination reaction (Ec) is 37.8 kJ mol⁻¹ [1]. This results in an Ec/Ep ratio of approximately 1.32. In contrast, bulkier trialkylsilyl groups (e.g., TBS, TIPS) increase the Ec/Ep ratio, meaning termination is more favored relative to propagation at elevated temperatures. This quantitative difference makes the TMS system more robust for maintaining living polymerization character under a wider temperature window.

Polymer Chemistry Group-Transfer Polymerization Kinetic Modeling

Exclusive α-Regioselectivity in Aldol Reactions: Trimethylsilyl Ester vs. Crotonic Acid Dianion

The lithium enolates of trimethylsilyl crotonate esters react with aldehydes and ketones at -70°C to give exclusively α-condensation products in excellent yields (often >90%) [1]. In contrast, the metal dienolates derived from crotonic acid or vinyl acetic acid produce a mixture of α- and γ-addition hydroxy acids, with regioselectivity highly dependent on the carbonyl substrate, temperature, and metal counterion [1]. This exclusive α-selectivity eliminates the need for chromatographic separation of regioisomers and enables a direct, practical synthesis of unsaturated β-hydroxy acids without the intermediate step of converting them to methyl esters with diazomethane.

Organic Synthesis Aldol Condensation Regioselectivity

Divergent Chemoselectivity in Silylation: Trimethylsilyl Ester vs. Crotonic Acid

DFT calculations reveal a fundamental difference in reaction pathways. Silylation of crotonic acid dianion-bislithium intermediates leads exclusively to a single trans γ-silylated product. Under identical experimental conditions, silylation of the trimethylsilyl ester enolate yields only O-silylated dienol ethers [1]. The DFT study shows that for the dianion-bislithium intermediates, the negative charge is better stabilized when delocalized over the entire molecular skeleton, favoring γ-silylation. In contrast, for the monoanion-lithium intermediates of the silyl ester, solute-solvent interactions invert the gas-phase stability order, leading to O-silylation. This difference is not a matter of yield but of completely divergent product structures.

Organosilicon Chemistry Theoretical Chemistry Reaction Mechanism

Stereochemical Purity in γ-Silylation: Single Trans Isomer from Crotonic Acid vs. E/Z Mixture from Senecioc Acid

Trapping the dienolates of crotonic acid with trimethylsilyl chloride (TMSCl) affords exclusively a single trans γ-silylated product. In contrast, under identical conditions, senecioc (methylvinylic acetic) acid yields a mixture of E/Z stereoisomers in an approximate 80:20 ratio [1]. This stereochemical homogeneity simplifies product isolation and characterization, avoiding the need for isomeric separation techniques. While this data pertains to the parent crotonic acid, it establishes a baseline stereochemical outcome that informs the selection of the bis-silylated derivative for applications where stereochemical integrity is paramount.

Stereoselective Synthesis Silylation Crotonic Acid Derivatives

High-Value Application Scenarios for Trimethylsilyl 4-trimethylsilylcrotonate Based on Differential Evidence


Living Group-Transfer Polymerization of Alkyl Crotonates Requiring Precise Temperature Control

In the group-transfer polymerization (GTP) of alkyl crotonates, the trimethylsilyl (TMS) moiety offers a distinct advantage. The activation energy for propagation (28.6 kJ mol⁻¹) is significantly lower than that for cyclization termination (37.8 kJ mol⁻¹), providing a wider temperature window for maintaining living polymerization character compared to bulkier silyl groups [1]. This makes the TMS-based system particularly suitable for synthesizing well-defined poly(crotonate)s with controlled molecular weights and narrow dispersities, which are valuable as specialty materials.

Efficient, One-Step Synthesis of Unsaturated β-Hydroxy Acids via Exclusive α-Aldol Coupling

Trimethylsilyl crotonate esters enable the direct synthesis of unsaturated β-hydroxy acids through exclusive α-coupling with aldehydes and ketones at -70°C, yielding >90% pure α-products [2]. This eliminates the need for regioisomer separation and avoids the diazomethane esterification step, streamlining the synthetic route. This scenario is ideal for medicinal chemistry and natural product synthesis where rapid access to pure β-hydroxy acid building blocks is required.

Selective O-Silylation to Generate Dienol Ethers for Further Functionalization

Unlike crotonic acid, which yields γ-silylated products upon silylation, the trimethylsilyl ester enolate exclusively affords O-silylated dienol ethers [3]. This chemoselectivity is critical for preparing silyl enol ethers, which are key intermediates in Mukaiyama aldol reactions, Michael additions, and other C–C bond-forming processes. The bis-silylated derivative, with its additional silyl group, can serve as a precursor to such enol ethers or as a protected form of the crotonate moiety.

Stereocontrolled Synthesis of trans-Configured Crotonate Derivatives

The inherent stereochemical preference of crotonate-based systems for trans γ-silylation [3] translates to the bis-silylated derivative. This property is advantageous in the synthesis of stereodefined intermediates for pharmaceuticals or natural products, where isomeric purity is critical. The exclusive formation of the trans isomer simplifies purification and ensures consistent downstream reactivity.

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